![molecular formula C20H20N4O2S B2926841 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902579-39-9](/img/no-structure.png)

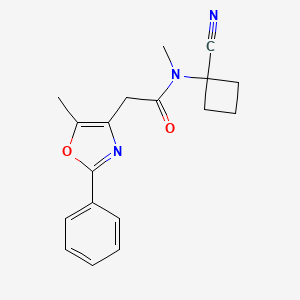

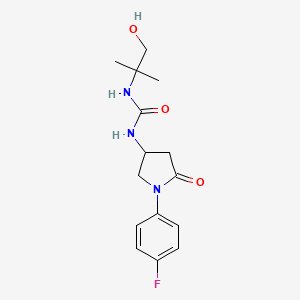

4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains an indole and a quinazoline group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it might involve the coupling of an appropriate indole derivative with a quinazoline derivative. A common method for the synthesis of amides (which this compound is) is through the use of N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The indole moiety is known to undergo electrophilic substitution reactions .科学的研究の応用

Anti-Inflammatory Applications

Compounds similar to the one have been studied for their anti-inflammatory effects. For example, derivatives of indole have shown promising effects in reducing inflammation and pannus formation in arthritic rats .

Anti-Cancer Research

Indole derivatives have been utilized in anti-cancer research, where they are analyzed for their biological activity against various cancer cell lines. Optimization of these compounds using computational methods like RMSD value assessments is a common practice .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in understanding the relationship between the chemical structure of a compound and its biological activity. Indole derivatives are often subjects of these studies to optimize their therapeutic potential .

Pharmaceutical Development

The importance of amides in pharmaceuticals leads to coupling reactions involving indole derivatives to create new compounds with potential medicinal properties .

Multifaceted Applications

Some indole derivatives demonstrate a wide range of applications across different sectors, indicating that the compound you’re interested in might also possess such versatility .

Antitubercular Activity

Indole derivatives have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, suggesting a potential application in treating tuberculosis .

作用機序

Target of Action

The compound “4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, potentially affecting the viral life cycle . .

Result of Action

The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. Given the broad-spectrum biological activities of indole derivatives , the results of their action can be diverse.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione' involves the reaction of 2-amino-3-methoxybenzoic acid with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one to form 4-{[2-(2-amino-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione, which is then reacted with indole-3-carboxaldehyde to yield the final product.", "Starting Materials": ["2-amino-3-methoxybenzoic acid", "2-chloro-6,7-dimethoxyquinazoline-4(3H)-one", "indole-3-carboxaldehyde"], "Reaction": ["Step 1: 2-amino-3-methoxybenzoic acid is reacted with thionyl chloride to form 2-chloro-3-methoxybenzoic acid.", "Step 2: 2-chloro-3-methoxybenzoic acid is reacted with phosphorus pentachloride to form 2-chloro-3-methoxybenzoyl chloride.", "Step 3: 2-chloro-3-methoxybenzoyl chloride is reacted with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one in the presence of triethylamine to form 4-{[2-(2-chloro-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione.", "Step 4: 4-{[2-(2-chloro-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione is reacted with indole-3-carboxaldehyde in the presence of sodium triacetoxyborohydride to yield the final product, 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione."] } | |

CAS番号 |

902579-39-9 |

分子式 |

C20H20N4O2S |

分子量 |

380.47 |

IUPAC名 |

4-[2-(1H-indol-3-yl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |

InChI |

InChI=1S/C20H20N4O2S/c1-25-17-9-14-16(10-18(17)26-2)23-20(27)24-19(14)21-8-7-12-11-22-15-6-4-3-5-13(12)15/h3-6,9-11,22H,7-8H2,1-2H3,(H2,21,23,24,27) |

InChIキー |

IJIDVADVFRBDLW-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CNC4=CC=CC=C43)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2926758.png)

![Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2926759.png)

![2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2926762.png)

![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2926770.png)

![Tert-butyl 2-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)

![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)